molecular formula C13H15N B1606583 1-(1H-Inden-3-yl)pyrrolidine CAS No. 31554-37-7

1-(1H-Inden-3-yl)pyrrolidine

Cat. No. B1606583
CAS RN: 31554-37-7
M. Wt: 185.26 g/mol
InChI Key: ZPJURDXVHOYDGB-UHFFFAOYSA-N
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Description

“1-(1H-Inden-3-yl)pyrrolidine” is a chemical compound with the molecular formula C13H15N . It’s a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(1H-Inden-3-yl)pyrrolidine” consists of a pyrrolidine ring attached to an indenyl group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . The indenyl group is a polycyclic aromatic hydrocarbon. The spatial orientation of substituents and the stereoisomers can lead to different biological profiles of drug candidates .

Future Directions

Pyrrolidine and its derivatives, including “1-(1H-Inden-3-yl)pyrrolidine”, continue to be of interest in drug discovery due to their diverse biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3H-inden-1-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-12-11(5-1)7-8-13(12)14-9-3-4-10-14/h1-2,5-6,8H,3-4,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJURDXVHOYDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345353
Record name 1-(1H-Inden-3-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Inden-3-yl)pyrrolidine

CAS RN

31554-37-7
Record name 1-(1H-Inden-3-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a modification of the procedure of Noland et al (Noland, W. E.; Kaneswaran, V. J. Org. Chem. 1981, 46, 1940-1944.), 1-indanone (25.0 g, 0.189 mol) and 50 mL of pyrrolidine which had been dried over 3A sieves were added to a 500 mL, 3-neck flask equipped with an overhead stirrer, Dean-Stark apparatus and condenser which was maintained under a dry N2 atmosphere. Benzene (200 mL dried over 4A sieves) was added and the solution was brought to reflux for 30 hours. At the end of this period 1H NMR analysis of a reaction aliquot indicated a 93:7 mole percent ratio of desired product to starting material. The bulk of the solvent was removed in vacuo and the crude dark product was distilled (6″ Vigreaux column) to give pure enamine as a light yellow oil (24.3 g, 0.132 mol) in 70 percent yield. This compound was both air and water sensitive and was transferred to the dry box upon distillation. Capillary GC analysis indicated a hexane solution of distillate to be of 99 area percent purity: bp=125-127° C. @ 2.0 mm, bp. lit=118-120° C. @ 1 mm;
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 100 ml reaction tube equipped with a stirrer bar, Suba.Seal™ stopper, and a nitrogen balloon, was added pyrrolidine (1.3 ml) and pentane (8 ml). Titanium tetrachloride (0.2 ml) was added slowly to each tube. 1-Indanone (0.2 g, 1.33 mmol) was added as a solid and the reaction stirred vigorously for 2 h. The reaction mixture was filtered through Celite and the solvent removed in vacuo to give the title compound as a dark solid. m/z (ES+) 186 (M+H)+.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Inden-3-yl)pyrrolidine
Reactant of Route 2
1-(1H-Inden-3-yl)pyrrolidine
Reactant of Route 3
1-(1H-Inden-3-yl)pyrrolidine
Reactant of Route 4
1-(1H-Inden-3-yl)pyrrolidine
Reactant of Route 5
1-(1H-Inden-3-yl)pyrrolidine
Reactant of Route 6
1-(1H-Inden-3-yl)pyrrolidine

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